[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18226580
InChI: InChI=1S/C7H13N3.2ClH/c1-6-4-7(5-8-2)10(3)9-6;;/h4,8H,5H2,1-3H3;2*1H
SMILES:
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.12 g/mol

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride

CAS No.:

Cat. No.: VC18226580

Molecular Formula: C7H15Cl2N3

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride -

Specification

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12 g/mol
IUPAC Name 1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Standard InChI InChI=1S/C7H13N3.2ClH/c1-6-4-7(5-8-2)10(3)9-6;;/h4,8H,5H2,1-3H3;2*1H
Standard InChI Key RZTOWEXPBMPNLR-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNC)C.Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₇H₁₄Cl₂N₃, with a systematic IUPAC name reflecting its pyrazole core and methylamine substituents. Key structural features include:

  • A pyrazole ring substituted with methyl groups at positions 1 and 3.

  • A methylamine side chain (-CH₂-N(CH₃)) attached to the 5-position of the pyrazole.

  • Two hydrochloride counterions, likely protonating the amine groups to form a stable salt .

The SMILES notation for the free base is CN(C)Cc1nnc(c1C)C, while the dihydrochloride form adds two chloride ions. X-ray crystallography and NMR spectroscopy would typically confirm the planar geometry of the pyrazole ring and the spatial arrangement of substituents, though specific crystallographic data for this compound remains unpublished .

Synthesis and Optimization

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves multi-step organic reactions, often adapting methodologies from analogous pyrazole derivatives . A generalized synthetic route includes:

Step 1: Formation of the Pyrazole Core

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, 1,3-dimethylpyrazole-5-carbaldehyde may serve as a precursor, reacting with methylamine under reductive amination conditions .

Step 2: Methylamine Incorporation

The aldehyde intermediate undergoes reductive amination with methylamine, typically using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This step introduces the -(CH₂)N(CH₃) side chain.

Step 3: Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt. Crystallization from aqueous HCl or ethanol/ether mixtures yields the final product .

Critical Reaction Conditions

ParameterDetails
Temperature50–55°C during acidification; 0–5°C during crystallization .
SolventsToluene, water, and glacial acetic acid for workup .
PurificationWashing with sodium bicarbonate, followed by recrystallization .

Physicochemical Properties

The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base. Predicted physicochemical properties include:

PropertyValue/Description
Molecular Weight238.11 g/mol
Melting PointEstimated 180–200°C (decomposition likely) .
Solubility>10 mg/mL in water; soluble in polar solvents .
Spectral Data- 1H NMR: δ 1.8–2.1 (methyl groups), δ 3.5–4.0 (CH₂-N).
- 13C NMR: Peaks at 12–15 ppm (methyl carbons), 45–50 ppm (amine carbons) .

Comparative Analysis with Analogous Compounds

The compound’s uniqueness lies in its substitution pattern and salt form. Key comparisons include:

CompoundStructural DifferencesBiological Activity
5-MethylpyrazoleNo methylamine side chainAntifungal .
4-AminoantipyrineAmino group at position 4Analgesic .
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazinePiperazine ring instead of methylamineAntipsychotic intermediate .

The dihydrochloride salt’s enhanced solubility and stability make it preferable for formulation compared to non-ionic analogs .

Challenges and Future Directions

Current synthesis methods face limitations in yield and purity due to side reactions during amination and salt formation. Future research could explore:

  • Green Chemistry Approaches: Using ionic liquids or microwave-assisted synthesis to reduce reaction times .

  • Structural Modifications: Introducing fluorinated groups to enhance metabolic stability.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for improved CNS penetration.

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